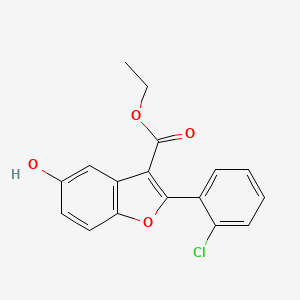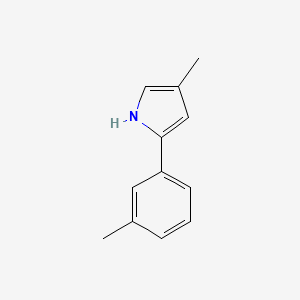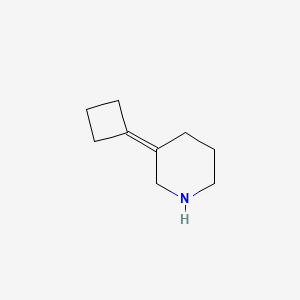
1-(3-Ethylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. Guanidines are characterized by their strong basicity and ability to form hydrogen bonds, making them valuable in numerous biochemical processes and pharmaceutical applications .
准备方法
The synthesis of 1-(3-Ethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which provides efficient and scalable routes to multisubstituted guanidines .
化学反应分析
1-(3-Ethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can convert guanidines to amines or other reduced forms.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides
科学研究应用
1-(3-Ethylphenyl)guanidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(3-Ethylphenyl)guanidine involves its strong basicity and ability to form hydrogen bonds. At physiological pH, guanidines exist primarily as guanidinium ions, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to their biological effects.
相似化合物的比较
1-(3-Ethylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen bonding capabilities but differ in their substitution patterns and resulting properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have unique structural features that influence their reactivity and applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and share some chemical properties with guanidines but have distinct reactivity profiles.
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-(3-ethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-2-7-4-3-5-8(6-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
InChI 键 |
OOCLEFCNJHOZDX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















